molecular formula C5H9ClN2O2 B1381475 (S)-3-Amino-piperidine-2,6-dione hydrochloride CAS No. 25181-50-4

(S)-3-Amino-piperidine-2,6-dione hydrochloride

Cat. No.: B1381475
CAS No.: 25181-50-4
M. Wt: 164.59 g/mol
InChI Key: YCPULGHBTPQLRH-DFWYDOINSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a six-membered piperidine ring system bearing two ketone functionalities at positions 2 and 6, with a primary amino group substituted at the 3-position in the S-configuration. The compound possesses the molecular formula C₅H₉ClN₂O₂ and exhibits a molecular weight of 164.59 grams per mole. The stereochemical designation (S) indicates the absolute configuration at the chiral center located at the 3-position of the piperidine ring, which fundamentally distinguishes this enantiomer from its (R)-counterpart.

The International Union of Pure and Applied Chemistry name for this compound is (3S)-3-aminopiperidine-2,6-dione hydrochloride, reflecting its systematic nomenclature based on the piperidine backbone structure. The canonical Simplified Molecular Input Line Entry System representation is C1CC(=O)NC(=O)C1N.Cl, while the isomeric representation specifically denotes the stereochemistry as C1CC(=O)NC(=O)[C@H]1N.Cl. The International Chemical Identifier key YCPULGHBTPQLRH-DFWYDOINSA-N provides a unique digital fingerprint for this specific stereoisomer.

The presence of the hydrochloride salt form significantly influences the compound's overall molecular properties compared to the free base form. The free base (S)-3-amino-piperidine-2,6-dione exhibits a molecular weight of 128.13 grams per mole with the molecular formula C₅H₈N₂O₂, demonstrating the contribution of the hydrochloric acid component to the final salt structure. This salt formation creates additional intermolecular interactions that affect the compound's crystalline packing and overall stability profile.

Crystallographic Analysis and Conformational Dynamics

Crystallographic investigations of this compound reveal important structural parameters that define its three-dimensional architecture. The compound crystallizes as a white to off-white solid with specific morphological characteristics that reflect its intermolecular hydrogen bonding patterns. The melting point of the free base form ranges from 142-143°C, indicating considerable thermal stability within the crystalline lattice.

The piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The two carbonyl groups at positions 2 and 6 are positioned in a 1,5-relationship, creating a rigid cyclic imide structure that restricts conformational flexibility. The amino group at the 3-position extends from the ring in an equatorial orientation, minimizing steric interactions with adjacent ring substituents and maximizing the stability of the overall molecular configuration.

Conformational analysis demonstrates that the compound exhibits limited rotational freedom due to the cyclic constraints imposed by the piperidine-2,6-dione framework. The computed three-dimensional structure reveals specific bond angles and distances that are characteristic of this class of heterocyclic compounds. The carbonyl groups participate in extensive hydrogen bonding networks both intramolecularly and intermolecularly, contributing to the overall structural stability and influencing the compound's physical properties.

The crystalline packing arrangement of the hydrochloride salt involves complex hydrogen bonding interactions between the protonated amino group, the chloride anion, and the carbonyl oxygen atoms of neighboring molecules. These interactions create a three-dimensional network that enhances the compound's thermal stability and influences its solubility characteristics in various solvents.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the structural features of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the various hydrogen environments within the molecule. The piperidine ring protons appear as complex multipets in the aliphatic region, with specific chemical shifts reflecting their proximity to the electron-withdrawing carbonyl groups and the amino substituent.

The amino group protons typically exhibit broad signals due to rapid exchange processes, particularly in the presence of the hydrochloride salt. The ring methylene protons display distinctive coupling patterns that provide information about the chair conformation of the piperidine ring and the relative orientations of adjacent protons. Advanced two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, help resolve overlapping signals and establish connectivity relationships between different carbon and proton environments.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts for the carbonyl carbons, which appear significantly downfield due to their electron-deficient nature. The carbon bearing the amino group exhibits a distinctive chemical shift that reflects the electron-donating effect of the nitrogen substituent. The remaining ring carbons display chemical shifts consistent with their positions relative to the electronegative heteroatoms within the ring system.

Infrared spectroscopy identifies key functional group vibrations that confirm the structural assignment. The carbonyl stretching frequencies appear in the expected region around 1700 wavenumbers, with specific values depending on the degree of hydrogen bonding and crystalline environment. The amino group stretching vibrations are observed in the 3200-3400 wavenumber region, while the carbon-nitrogen and carbon-carbon stretching modes appear at lower frequencies. The presence of the hydrochloride salt introduces additional vibrational modes associated with the ionic interactions between the protonated amino group and the chloride anion.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 164 for the hydrochloride salt, while the free base exhibits a molecular ion at mass-to-charge ratio 128. Characteristic fragment ions result from losses of ammonia, carbon monoxide, and other small molecules, providing additional structural confirmation.

Thermodynamic Stability and Solubility Profiling

The thermodynamic stability of this compound has been extensively characterized through various analytical approaches. The compound demonstrates remarkable thermal stability, with decomposition temperatures significantly higher than typical organic compounds of similar molecular weight. The free base form exhibits a boiling point of 334.5°C at 760 millimeters of mercury, indicating strong intermolecular interactions and structural rigidity.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 164.59 g/mol
Density 1.243 g/cm³
Melting Point (free base) 142-143°C
Boiling Point (free base) 334.5°C at 760 mmHg
Flash Point (free base) 156.1°C
LogP (free base) -0.27350
Solubility Very soluble in water

The solubility profile of this compound reveals significant differences between the hydrochloride salt and the free base forms. The hydrochloride salt exhibits very high solubility in water due to the ionic nature of the compound and its ability to form extensive hydrogen bonding networks with water molecules. This enhanced solubility represents a substantial improvement over the free base form, which demonstrates limited aqueous solubility.

The partition coefficient (LogP) value of -0.27350 for the free base indicates a hydrophilic character, suggesting favorable interactions with polar solvents. The negative value reflects the presence of hydrogen bonding donors and acceptors within the molecular structure, including the amino group and carbonyl functionalities. This hydrophilic nature contributes to the compound's favorable solubility characteristics in polar protic solvents.

Stability studies conducted under various environmental conditions demonstrate that the compound maintains its structural integrity across a wide range of temperatures and humidity levels. The hydrochloride salt form exhibits enhanced stability compared to the free base, likely due to the additional ionic interactions that provide structural reinforcement. Storage recommendations typically specify inert atmosphere conditions at room temperature to prevent potential oxidative degradation or hydrolysis reactions.

The thermodynamic parameters associated with dissolution processes reveal favorable enthalpy and entropy changes that support the high solubility observed experimentally. The dissolution process involves breaking of crystal lattice interactions and formation of solvation shells around the dissolved ions, resulting in an overall favorable free energy change that drives the dissolution process.

Properties

IUPAC Name

(3S)-3-aminopiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPULGHBTPQLRH-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25181-50-4
Record name (3S)-3-aminopiperidine-2,6-dione hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-piperidine-2,6-dione hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of piperidine-2,6-dione.

    Amination: The piperidine-2,6-dione undergoes amination at the third position using an appropriate amine source under controlled conditions.

    Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-3-Amino-piperidine-2,6-dione hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of (S)-3-Amino-piperidine-2,6-dione Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications
This compound C₅H₉ClN₂O₂ 164.59 25181-50-4 Chiral (S-configuration), hydrochloride salt, high solubility PROTAC synthesis, intermediate in drug R&D
(R)-3-Amino-piperidine-2,6-dione hydrochloride C₅H₉ClN₂O₂ 164.59 1801140-47-5 Enantiomer (R-configuration); distinct stereochemical interactions Chiral studies, niche synthetic routes
3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride C₁₃H₁₇BrCl₂N₃O₃ 409.11 Not specified Aromatic substituents (bromo, methoxy); hygroscopic solid Antimicrobial research
Benzetimide Hydrochloride C₂₃H₂₅ClN₂O₂ 420.91 24666-56-6 Bulky benzyl/phenyl groups; complex bicyclic structure Anticholinergic agent
(S)-3-Amino-piperidine-2,6-dione (free base) C₅H₈N₂O₂ 128.13 29883-25-8 Non-salt form; reduced solubility compared to hydrochloride Organic synthesis intermediates

Key Comparisons:

Stereochemical Differences
  • The (S)-enantiomer (CAS 25181-50-4) and (R)-enantiomer (CAS 1801140-47-5) exhibit divergent biological activities due to their mirror-image configurations. For example, the S-form is favored in PROTAC designs for optimal E3 ligase binding, while the R-form may lack efficacy in such systems .
Structural Modifications
  • Aromatic Analogues: Compounds like 3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride (from ) incorporate bulky aromatic groups, enhancing lipophilicity but reducing water solubility. These derivatives are explored for antimicrobial properties due to their ability to disrupt bacterial membranes .
  • Benzetimide Hydrochloride : Features a fused piperidine-dione core with benzyl and phenyl substituents, enabling interactions with acetylcholine receptors. Its complexity contrasts with the simpler piperidine scaffold of the target compound .
Salt Forms vs. Free Bases
  • The hydrochloride salt of (S)-3-amino-piperidine-2,6-dione offers superior solubility in polar solvents (e.g., water, DMF) compared to the free base (CAS 29883-25-8), making it preferable in solution-phase reactions .

Research and Application Insights

  • PROTAC Development: this compound is a key building block in PROTACs, where it links target proteins to E3 ligases for degradation. Its reactivity under mild conditions (e.g., coupling with linkers in DMF at 50°C) is well-documented .
  • Comparative Synthetic Yields : Reactions using the hydrochloride salt achieve higher yields (e.g., 86–96%) compared to free base forms, attributed to improved solubility and stability .

Biological Activity

(S)-3-Amino-piperidine-2,6-dione hydrochloride, also known as 3-Aminopiperidine-2,6-dione hydrochloride, is a compound with significant biological activity and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Formula C₅H₉ClN₂O₂
Molecular Weight 164.59 g/mol
CAS Number 24666-56-6
Solubility Very soluble in water
Appearance White to off-white solid

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential roles in:

  • Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents by acting synergistically with them .
  • Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics .
  • Neurological Applications : The compound interacts with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Its structural similarity to known neuroactive compounds suggests it may modulate synaptic transmission.

Case Studies

  • Anticancer Efficacy : A study investigated the effects of this compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced significant cytotoxicity and apoptosis compared to standard treatments like bleomycin .
  • Antimicrobial Activity : In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Neuroprotective Effects : Research involving animal models has suggested that this compound may protect against neurodegeneration by modulating glutamate receptors, thereby reducing excitotoxicity.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared to similar compounds:

CompoundActivity TypeNotes
Indole-3-acetic acidPlant growth regulatorInvolved in plant development
TryptophanPrecursor to serotoninImportant for mood regulation
IndomethacinAnti-inflammatory agentUsed for pain relief

Q & A

Q. What are the key physicochemical properties of (S)-3-Amino-piperidine-2,6-dione hydrochloride, and how do they influence experimental design?

The hydrochloride salt form enhances water solubility, critical for in vitro assays and pharmacokinetic studies. Key properties include a molecular formula of C₅H₉ClN₂O₂, molecular weight 164.59 g/mol, and storage recommendations under inert atmosphere at room temperature . Solubility can be assessed via UV-Vis spectroscopy or HPLC, with adjustments in buffer pH (e.g., phosphate-buffered saline) to optimize stability .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves piperidine ring functionalization. For analogs, methods include reductive amination of ketones (e.g., using sodium cyanoborohydride) or nucleophilic substitution with dichlorobenzyl groups, followed by hydrochloric acid salt formation . Reaction optimization may require temperature control (e.g., 0–5°C for sensitive intermediates) and purification via recrystallization or column chromatography .

Q. How can researchers validate the enantiomeric purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is standard. Mobile phases like hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid can resolve enantiomers. Confirm purity using circular dichroism (CD) or X-ray crystallography for absolute configuration .

Q. What safety protocols are essential when handling this compound?

The compound has hazard codes H302+H312+H332 (harmful if swallowed, in contact with skin, or inhaled). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity?

The (S)-enantiomer may exhibit distinct binding affinities for targets like cereblon (CRBN) in PROTAC-based drug design. Molecular docking studies (e.g., AutoDock Vina) can predict interactions, while surface plasmon resonance (SPR) quantifies binding kinetics. Compare with (R)-enantiomers to validate stereospecific effects .

Q. What strategies are effective for resolving contradictory data in receptor-binding assays?

Contradictions may arise from assay conditions (e.g., pH, ionic strength). Use orthogonal methods:

  • Radioligand binding (e.g., ³H-labeled analogs) to measure affinity.
  • Functional assays (cAMP/GTPγS for GPCRs) to assess efficacy.
  • Cross-validate with CRISPR-edited cell lines to confirm target specificity .

Q. How can metabolic stability of this compound be evaluated in preclinical studies?

Conduct liver microsome assays (human or rodent) with LC-MS/MS quantification. Monitor major metabolites (e.g., deaminated or oxidized products). For in vivo studies, use stable isotope labeling (¹³C/¹⁵N) to track pharmacokinetics in plasma and tissues .

Q. What analytical techniques are recommended for detecting degradation products under accelerated stability conditions?

Forced degradation (40°C/75% RH for 1–3 months) followed by UPLC-QTOF-MS identifies degradation pathways (e.g., hydrolysis of the piperidine ring). Quantify impurities against ICH guidelines (e.g., ≤0.15% for unknown degradants) .

Q. How can researchers leverage structural analogs to improve target engagement?

Design analogs with substitutions at the 3-amino position (e.g., methyl or benzyl groups) to enhance CRBN binding. Use QSAR models (e.g., CoMFA) to predict activity. Validate with cryo-EM to visualize ternary complex formation (e.g., compound-CRBN-substrate) .

Q. What in vivo models are suitable for studying the compound’s blood-brain barrier (BBB) penetration?

Employ transgenic mice (e.g., hCMEC/D3 endothelial cell grafts) or in situ brain perfusion. Measure brain-to-plasma ratio (Kp) via LC-MS. Compare with positron emission tomography (PET) tracers for real-time BBB transit analysis .

Methodological Considerations

  • Stereochemical Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s thiourea catalysts) to minimize racemization .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) and share raw datasets via platforms like Zenodo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-piperidine-2,6-dione hydrochloride
Reactant of Route 2
(S)-3-Amino-piperidine-2,6-dione hydrochloride

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